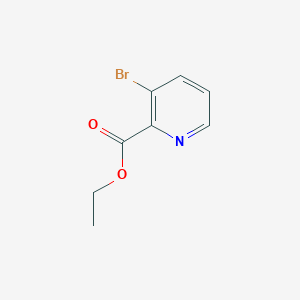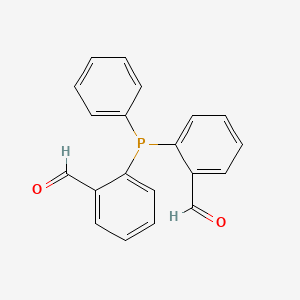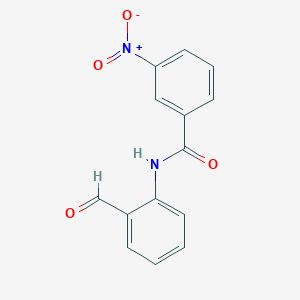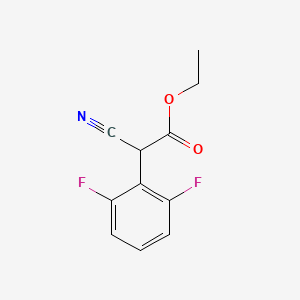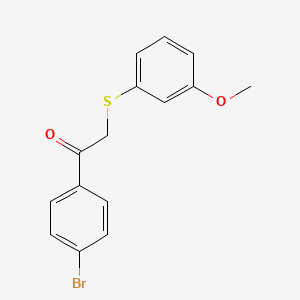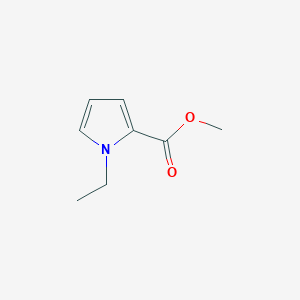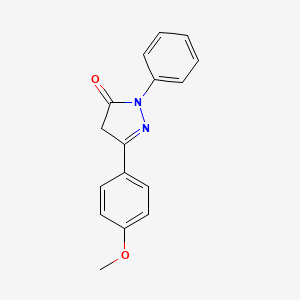
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
Übersicht
Beschreibung
“2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” is a chemical compound that has been studied for its potential applications1. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms2.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new pyrazole derivatives were synthesized by reacting 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one with a series of aldehydes, substituted amines, isatins, and phenylisothiocyanate13.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). The geometric parameters obtained from these techniques were found to be quite compatible2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve Knoevenagel condensation reaction followed by Michael addition3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” are not explicitly mentioned in the retrieved sources. However, similar compounds have been characterized by their molecular weight and formula4.Wissenschaftliche Forschungsanwendungen
- Scientific Field: Chemistry
- Application Summary : The compound “4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One” has been studied for its crystal structure, computational properties, and Hirshfeld surface analysis .
- Methods of Application : The compound was characterized by single crystal X-ray diffraction. In addition, the DFT and HF modeling technique was used to compare the experimental and theoretical compatibility .
- Results or Outcomes : The geometric parameters from both investigation techniques were found to be quite compatible. The structure has crystallized in the orthorhombic space group Pna 2 1. The planes of the triazole and benzyl rings in the molecule make dihedral angles of 46.14 (1) ο (C1-C6) and 43.89 (1) ο (C12-C17). The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .
- Scientific Field: Pharmacology
- Application Summary : A compound with a similar structure, “dihydro-5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-6-thioxopyrimidine-2,4(1H,3H)-dione”, has been evaluated for anti-TB and in vitro cytotoxicity (MDA MB 231) for pharmacological investigations .
- Methods of Application : The compound was synthesized via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst. In silico molecular docking studies were carried out against PDB: 4BFT (anti-TB) and PDB: 6VJ3 (cytotoxicity) protein receptors .
- Results or Outcomes : The compound has shown good cytotoxicity with the MDA MB 231 cell lines. The outcome of molecular docking studies shows that the entire series of prepared compounds showed potential .
- Scientific Field: Organic Chemistry
- Application Summary : A compound with a similar structure, “1,2,4-Triazole rings”, has been studied for its wide range of pharmacological properties such as antitubercular, antimicrobial, anti-inflammatory, antiviral, antidepressant, cytotoxic, antimalarial, antioxidant, anticonvulsant, antiproliferative, hypoglycemic, anticancer, antipyretic and analgesic activities .
- Methods of Application : The compound was synthesized through various multi-component reactions (MCRs) such as Mannich reaction, Michael addition, Biginelli reaction, Hantz reaction, Diels–Alder reaction, and Knoevenagel reaction .
- Results or Outcomes : The compound has shown a broad range of pharmacological properties and is used in the process of developing new drugs .
Safety And Hazards
The safety and hazards associated with “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” are not explicitly mentioned in the retrieved sources. It is always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the research on “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The anticancer activities of similar compounds suggest potential for further investigation1.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKAIQJGDEDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437905 | |
| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one | |
CAS RN |
454439-84-0 | |
| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

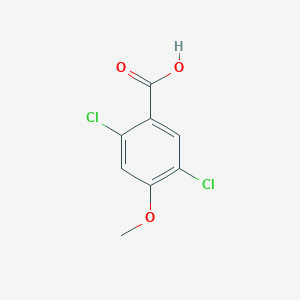
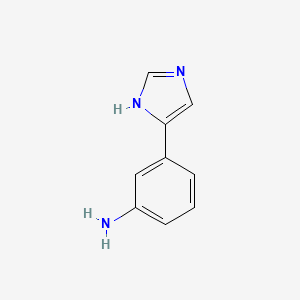
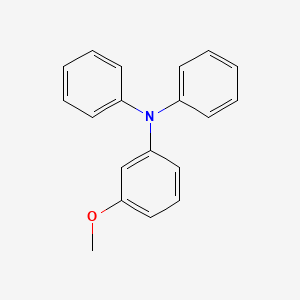

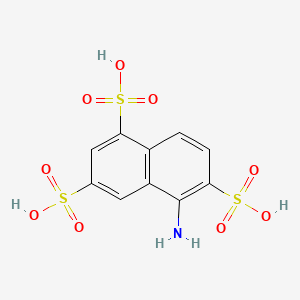
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
